molecular formula C11H16O2 B2529423 methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 61452-51-5

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2529423
CAS No.: 61452-51-5
M. Wt: 180.247
InChI Key: FAFSGOKBSYIHAD-LGSUYQFTSA-N
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Description

Methyl (1R,8S,9R,Z)-bicyclo[610]non-4-ene-9-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate: Known for its unique bicyclic structure and diverse applications.

    This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical and biological properties.

Uniqueness

Methyl (1R,8S,9R,Z)-bicyclo[610]non-4-ene-9-carboxylate stands out due to its specific stereochemistry and the resulting unique properties

Biological Activity

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H16_{16}O and a molecular weight of approximately 168.25 g/mol. The compound features a bicyclic structure characterized by a carboxylate functional group, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific mechanisms include:

  • Receptor Modulation : Similar to other bicyclic compounds, it may modulate the activity of G protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Biochemical Pathways Affected

The exact biochemical pathways influenced by this compound are not fully elucidated; however, its structural similarity to known bioactive compounds suggests potential interactions with:

  • Signal Transduction Pathways : Modulating pathways related to inflammation or immune responses.
  • Metabolic Pathways : Influencing metabolic processes through enzyme inhibition or activation.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Research indicated that derivatives of bicyclic compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound remains to be thoroughly tested in this context.
  • Anti-inflammatory Effects : Preliminary studies suggest that bicyclic compounds can modulate inflammatory responses in cellular models, indicating potential therapeutic applications for conditions such as arthritis.
  • Drug Delivery Systems : The compound's unique structure has been explored for use in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents when conjugated with other molecules.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines
Drug DeliveryEnhances bioavailability when used as a carrier

Properties

IUPAC Name

methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSGOKBSYIHAD-UVGCVRRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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